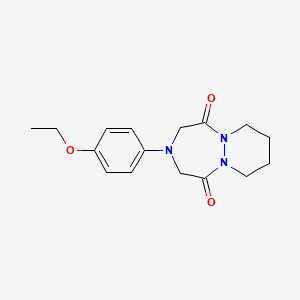![molecular formula C14H21NO3 B14459837 4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde CAS No. 66091-27-8](/img/structure/B14459837.png)
4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde is an organic compound with a complex structure that includes an ethyl group, a methoxyethoxy group, and an amino group attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-nitrobenzaldehyde with ethylamine to form 4-ethylaminobenzaldehyde. This intermediate is then reacted with 2-(2-methoxyethoxy)ethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The benzaldehyde core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzoic acid.
Reduction: 4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the presence of the amino group may facilitate interactions with various receptors and enzymes, influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{Methyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde
- 4-{Ethyl[2-(2-ethoxyethoxy)ethyl]amino}benzaldehyde
- 4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}acetophenone
Uniqueness
4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an aldehyde and an amino group allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
66091-27-8 |
|---|---|
Formule moléculaire |
C14H21NO3 |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
4-[ethyl-[2-(2-methoxyethoxy)ethyl]amino]benzaldehyde |
InChI |
InChI=1S/C14H21NO3/c1-3-15(8-9-18-11-10-17-2)14-6-4-13(12-16)5-7-14/h4-7,12H,3,8-11H2,1-2H3 |
Clé InChI |
UDHLJSLAUVQMPG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCOCCOC)C1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




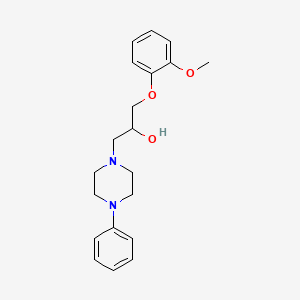
![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide](/img/structure/B14459782.png)
![Phosphanetriyltris[(naphthalen-1-yl)methanone]](/img/structure/B14459784.png)
![3-[(3-Nitrophenyl)sulfanyl]-1H-indole](/img/structure/B14459787.png)
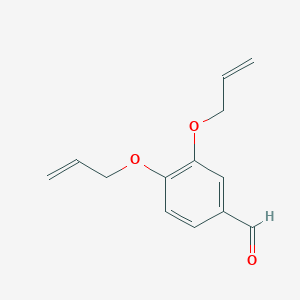
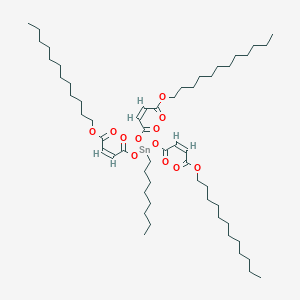

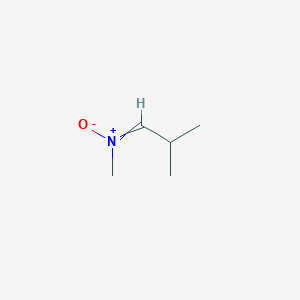

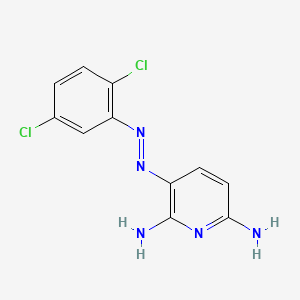
![Butyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14459833.png)
